ABT-702 Exhibits 15-Fold Superior Enzyme Inhibition Potency Compared to the Prototypical AK Inhibitor 5-Iodotubercidin
In cell-free enzymatic assays, ABT-702 dihydrochloride demonstrates an IC50 of 1.7 nM for adenosine kinase (AK) inhibition [1]. This is a 15-fold improvement in potency over the widely used, first-generation nucleoside AK inhibitor 5-iodotubercidin, which has a reported IC50 of 26 nM against the isolated human enzyme [2].
| Evidence Dimension | Adenosine kinase (AK) enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.7 nM |
| Comparator Or Baseline | 5-Iodotubercidin (IC50 = 26 nM) |
| Quantified Difference | ~15-fold lower IC50 |
| Conditions | Cell-free enzymatic assay using isolated human AK |
Why This Matters
The 15-fold higher potency of ABT-702 allows for the use of significantly lower compound concentrations in vitro, reducing the risk of off-target effects associated with the micromolar concentrations required for 5-iodotubercidin.
- [1] Jarvis, M. F., et al. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1156-1164. View Source
- [2] Ugarkar, B. G., et al. (2000). Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues. Journal of Medicinal Chemistry, 43(15), 2894-2905. View Source
